2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring attached to a pyridine ring, which is further substituted with a benzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: It is used in studies to understand the interaction of organic molecules with biological systems
Mechanism of Action
The mechanism of action of 2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring and the benzyloxy group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine ring structure and are known for their wide range of biological activities.
Pyrrolopyrazines: These compounds contain a pyrrolidine ring and are used in various medicinal applications.
Uniqueness
2-(2-(Benzyloxy)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and the pyrrolidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C17H18N2O2 |
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Molecular Weight |
282.34 g/mol |
IUPAC Name |
2-(2-phenylmethoxypyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C17H18N2O2/c20-13-19-11-5-9-16(19)15-8-4-10-18-17(15)21-12-14-6-2-1-3-7-14/h1-4,6-8,10,13,16H,5,9,11-12H2 |
InChI Key |
WLSZBXOVKSWINI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C=O)C2=C(N=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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